molecular formula C27H27ClN2O5S B11595165 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11595165
M. Wt: 527.0 g/mol
InChI Key: KMPITDRFWLWQNO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the various substituents through reactions such as alkylation, nitration, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H27ClN2O5S

Molecular Weight

527.0 g/mol

IUPAC Name

2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClN2O5S/c1-3-36-12-11-35-27(32)24-16(2)29-22-14-18(20-9-4-5-10-21(20)28)15-23(31)26(22)25(24)17-7-6-8-19(13-17)30(33)34/h4-10,13,18,25,29H,3,11-12,14-15H2,1-2H3

InChI Key

KMPITDRFWLWQNO-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CC=C4Cl)C

Origin of Product

United States

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